molecular formula C22H23N5NaO2 B2356870 GSK-J2 sodium salt

GSK-J2 sodium salt

Cat. No.: B2356870
M. Wt: 412.4 g/mol
InChI Key: LFPRQFGWKMRKLV-UHFFFAOYSA-N
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Description

GSK-J2 sodium salt is a bioactive small molecule that serves as a negative control compound for GSK-J1. It is a pyridine regio-isomer of GSK-J1 and is known for its poor inhibition of the histone H3 lysine 27 (H3K27) demethylase JMJD3, with an IC₅₀ greater than 100 μM . This compound is primarily used in scientific research to study the effects of histone demethylation and transcriptional regulation.

Preparation Methods

The synthesis of GSK-J2 sodium salt involves several steps, starting with the preparation of the pyridine regio-isomer. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

GSK-J2 sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK-J2 sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

GSK-J2 sodium salt exerts its effects by acting as a negative control for GSK-J1. It poorly inhibits the histone H3 lysine 27 (H3K27) demethylase JMJD3, with an IC₅₀ greater than 100 μM . This allows researchers to study the specific effects of histone demethylation without significant inhibition of JMJD3. The molecular targets and pathways involved include the regulation of gene expression through histone modification.

Biological Activity

GSK-J2 sodium salt, a pyridine regio-isomer of GSK-J1, is primarily recognized as an inactive control compound in studies focusing on histone demethylases, particularly JMJD3 and UTX. Its chemical structure is defined as 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt, with a molecular weight of 412.4 g/mol and a purity of ≥90% .

This compound is characterized by its poor inhibitory effect on JMJD3, with an IC50 greater than 100 μM, which positions it as a suitable negative control in biochemical assays involving GSK-J1 . While GSK-J2 itself does not exhibit significant biological activity related to histone demethylation, it serves as a critical tool in comparative studies assessing the efficacy of other compounds that actively inhibit histone demethylases.

Inhibition Studies

The biological activity of GSK-J2 has been explored primarily in the context of epigenetic regulation. In studies examining histone demethylases, GSK-J2 has been used to delineate the specific roles and mechanisms of its active counterpart, GSK-J1. For instance:

  • Histone Demethylation : GSK-J1 has shown potent inhibition of JMJD3 and UTX, leading to increased levels of methylated histones and subsequent transcriptional regulation. In contrast, GSK-J2's inactivity provides a baseline for evaluating the effects of active inhibitors .

Comparative Analysis

A comparative analysis between GSK-J2 and its active analogs reveals significant differences in their biological activities. The following table summarizes key findings from various studies:

CompoundTargetIC50 Value (μM)Biological Activity
GSK-J1JMJD3/UTX< 10Active inhibitor
GSK-J2JMJD3/UTX> 100Inactive control
GSK-J5JMJD3< 5Active inhibitor

Case Studies

In research focused on Duchenne Muscular Dystrophy (DMD) models using zebrafish, compounds like GSK-J1 were screened alongside various epigenetic modifiers to assess their potential for ameliorating muscle degeneration. While GSK-J2 was not directly tested for efficacy in this context, the results highlighted the importance of using inactive controls to validate findings related to active compounds .

Properties

InChI

InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRQFGWKMRKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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